molecular formula C18H29N3O3S B5359656 5-[(4-ethylpiperazin-1-yl)sulfonyl]-N-isobutyl-2-methylbenzamide

5-[(4-ethylpiperazin-1-yl)sulfonyl]-N-isobutyl-2-methylbenzamide

Cat. No. B5359656
M. Wt: 367.5 g/mol
InChI Key: GWSSVIAAWHNFCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(4-ethylpiperazin-1-yl)sulfonyl]-N-isobutyl-2-methylbenzamide, commonly known as ESI-09, is a small molecule inhibitor that has been widely studied in scientific research. It is a potent and selective inhibitor of the Wnt signaling pathway, which plays a critical role in embryonic development, tissue homeostasis, and cancer progression.

Mechanism of Action

ESI-09 inhibits the Wnt pathway by binding to the protein Porcupine, which is responsible for adding a lipid modification to Wnt proteins. This modification is necessary for the secretion and activation of Wnt proteins, which then activate downstream signaling pathways. By inhibiting Porcupine, ESI-09 blocks the secretion and activation of Wnt proteins, leading to decreased signaling activity.
Biochemical and Physiological Effects:
ESI-09 has been shown to have several biochemical and physiological effects on cells and tissues. In cancer cells, ESI-09 inhibits cell proliferation and induces apoptosis, leading to decreased tumor growth. In stem cells, ESI-09 promotes differentiation towards specific lineages, such as osteoblasts or adipocytes. In animal models, ESI-09 has been shown to improve bone density and promote tissue regeneration.

Advantages and Limitations for Lab Experiments

ESI-09 has several advantages as a tool compound for studying the Wnt pathway. It is a potent and selective inhibitor of Porcupine, with minimal off-target effects. It is also relatively easy to synthesize and purify, making it accessible to many researchers. However, ESI-09 does have some limitations. It has a relatively short half-life in vivo, which may limit its effectiveness in animal studies. It also has poor solubility in aqueous solutions, which may limit its use in certain experimental systems.

Future Directions

There are several future directions for the study of ESI-09 and the Wnt pathway. One area of interest is the development of more potent and selective inhibitors of Porcupine. Another area of interest is the investigation of the role of the Wnt pathway in tissue regeneration and repair, with the goal of developing new therapies for diseases such as osteoporosis and diabetes. Additionally, the use of ESI-09 in combination with other therapies, such as chemotherapy or immunotherapy, may lead to improved outcomes in cancer treatment.

Synthesis Methods

The synthesis of ESI-09 involves several steps, starting from commercially available starting materials. The first step involves the reaction of 4-ethylpiperazine with p-toluenesulfonyl chloride to form 4-ethylpiperazine-1-sulfonyl chloride. This intermediate is then reacted with N-(tert-butoxycarbonyl)-N-isobutyl-2-methylbenzamide to form the desired product, ESI-09. The purity and yield of ESI-09 can be improved by using various purification techniques, such as recrystallization or column chromatography.

Scientific Research Applications

ESI-09 has been widely used as a tool compound to study the Wnt signaling pathway in various biological systems. The Wnt pathway is involved in many cellular processes, including cell proliferation, differentiation, and migration. Dysregulation of the Wnt pathway is associated with numerous diseases, including cancer, osteoporosis, and Alzheimer's disease. ESI-09 has been shown to inhibit the Wnt pathway in vitro and in vivo, leading to decreased cell proliferation and tumor growth. It has also been used to investigate the role of the Wnt pathway in stem cell differentiation and tissue regeneration.

properties

IUPAC Name

5-(4-ethylpiperazin-1-yl)sulfonyl-2-methyl-N-(2-methylpropyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N3O3S/c1-5-20-8-10-21(11-9-20)25(23,24)16-7-6-15(4)17(12-16)18(22)19-13-14(2)3/h6-7,12,14H,5,8-11,13H2,1-4H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWSSVIAAWHNFCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)C)C(=O)NCC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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